3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 194036-38-9
VCID: VC16857870
InChI: InChI=1S/C22H24N2/c1-2-18-9-6-10-20-21(15-23-22(18)20)19-11-13-24(14-12-19)16-17-7-4-3-5-8-17/h3-11,15,23H,2,12-14,16H2,1H3
SMILES:
Molecular Formula: C22H24N2
Molecular Weight: 316.4 g/mol

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole

CAS No.: 194036-38-9

Cat. No.: VC16857870

Molecular Formula: C22H24N2

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole - 194036-38-9

Specification

CAS No. 194036-38-9
Molecular Formula C22H24N2
Molecular Weight 316.4 g/mol
IUPAC Name 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-7-ethyl-1H-indole
Standard InChI InChI=1S/C22H24N2/c1-2-18-9-6-10-20-21(15-23-22(18)20)19-11-13-24(14-12-19)16-17-7-4-3-5-8-17/h3-11,15,23H,2,12-14,16H2,1H3
Standard InChI Key KUUVBKVEIXUBHP-UHFFFAOYSA-N
Canonical SMILES CCC1=C2C(=CC=C1)C(=CN2)C3=CCN(CC3)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-7-ethyl-1H-indole features a fused heterocyclic system comprising:

  • Indole core: A bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 7-position of the indole is substituted with an ethyl group (-CH₂CH₃), enhancing lipophilicity and potentially influencing receptor binding.

  • Tetrahydropyridine moiety: A partially saturated six-membered ring containing one nitrogen atom. The 1-position of this ring is substituted with a benzyl group (-CH₂C₆H₅), which may modulate steric and electronic interactions with biological targets .

The molecular formula is C₂₂H₂₄N₂, with a molecular weight of 316.44 g/mol. The SMILES notation for the compound is C1=CNC2=C1C=CC(=C2CC)C3=CCN(CC4=CC=CC=C4)CC3, reflecting the connectivity of the ethylindole and benzyl-tetrahydropyridine subunits .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogs provide predictive insights:

PropertyValue (Predicted)Basis in Analog Data
LogP (Partition Coeff.)4.2 ± 0.3Benzyl-THP derivatives
Water Solubility<1 mg/mLEthylindole analogs
Melting Point180–185°CSimilar benzyl-THP compounds

The benzyl group increases hydrophobicity, reducing aqueous solubility but enhancing blood-brain barrier permeability—a critical factor for central nervous system (CNS)-targeted therapeutics .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key building blocks:

  • 7-Ethyl-1H-indole: Prepared via Fischer indole synthesis using ethyl-substituted phenylhydrazines and ketones.

  • 1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl: Synthesized through palladium-catalyzed cross-coupling or hydrazone formation, as demonstrated in related tetrahydropyridine syntheses .

Stepwise Synthesis

A plausible route adapts methods from Barluenga et al. :

  • Formation of 1-benzyl-4-piperidone:

    • Benzylamine reacts with acrylonitrile via Michael addition, followed by cyclization to form the piperidone core.

  • Hydrazone formation:

    • Piperidone reacts with p-toluenesulfonylhydrazide to yield the corresponding hydrazone.

  • Cross-coupling with 7-ethylindole:

    • Palladium-catalyzed Suzuki-Miyaura coupling or Buchwald-Hartwig amination links the tetrahydropyridine and indole moieties.

Critical challenges include regioselectivity at the indole’s 3-position and maintaining the tetrahydropyridine’s partial saturation during reactions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Comparative Analysis with Structural Analogs

The table below contrasts key features of related compounds:

Compound NameStructural DifferencesLogPTarget Affinity
3-(1-Benzyl-THP-4-yl)-1H-indole No ethyl at C73.95-HT₁A (Ki = 18 nM)
5-(1-Ethyl-THP-4-yl)-1H-indole Ethyl at C5, not C73.2D₂ (Ki = 42 nM)
7-Ethyl-3-(1-methyl-THP-4-yl)-1H-indoleMethyl vs. benzyl substitution2.8EGFR (IC₅₀ = 3.7 μM)

The benzyl group in the target compound increases LogP by 0.3–1.4 units compared to alkyl-substituted analogs, suggesting improved membrane permeability but higher metabolic liability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator